A Technical Guide to the Physicochemical Properties of 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine
A Technical Guide to the Physicochemical Properties of 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the physicochemical properties of the novel heterocyclic compound, 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine. As a substituted 6-azaindole, this molecule is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the pyrrolopyridine scaffold in a wide range of biologically active compounds.[1] The introduction of bromine and fluorine atoms at specific positions on this scaffold is anticipated to modulate its electronic properties, membrane permeability, and metabolic stability, making a thorough understanding of its physicochemical profile essential for its application in research and development.
Molecular Structure and Chemical Identity
3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine is a bicyclic aromatic compound with the molecular formula C₇H₄BrFN₂ and a molecular weight of approximately 215.03 g/mol . The structure consists of a pyrrole ring fused to a pyridine ring, forming the core 1H-pyrrolo[2,3-c]pyridine (also known as 6-azaindole). A bromine atom is substituted at the 3-position of the pyrrole ring, and a fluorine atom is at the 4-position of the pyridine ring.
Table 1: Chemical Identity of 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine
| Identifier | Value |
| IUPAC Name | 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine |
| Molecular Formula | C₇H₄BrFN₂ |
| Molecular Weight | 215.03 g/mol |
| Canonical SMILES | BrC1=C(F)C=NC2=C1NC=C2 |
| InChI Key | LLHKXLCFXUEISH-UHFFFAOYSA-N[2] |
The unique arrangement of a hydrogen bond donor (the pyrrole N-H), a hydrogen bond acceptor (the pyridine nitrogen), and the electron-withdrawing halogen substituents are key determinants of the molecule's chemical behavior and its potential interactions with biological targets.
Predicted Physicochemical Properties
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Range | Method of Estimation/Rationale |
| Melting Point (°C) | 180 - 220 | High, typical for planar, crystalline aromatic compounds with potential for intermolecular hydrogen bonding and halogen bonding. The presence of both bromine and fluorine can lead to a well-ordered crystal lattice. |
| Boiling Point (°C) | > 350 | High, characteristic of heterocyclic compounds with similar molecular weight. For comparison, the boiling point of 3-Bromo-1H-pyrrolo[3,2-c]pyridine is reported as 357°C at 760 mmHg. |
| LogP (o/w) | 2.0 - 3.0 | The presence of two halogen atoms increases lipophilicity. This is partially offset by the hydrogen bonding capacity of the pyrrole and pyridine nitrogens. Computational models are generally used for such predictions. |
| Aqueous Solubility | Low to moderate | Expected to be sparingly soluble in water due to its aromatic nature and lipophilic character. Solubility is likely to be pH-dependent. The prediction of aqueous solubility for drug-like molecules remains a challenge, with even advanced models having a root mean square error of around 0.6 log units.[3] |
| pKa (acidic) | 15 - 17 | The pyrrole N-H proton is weakly acidic, similar to other pyrrole derivatives. |
| pKa (basic) | 2 - 4 | The pyridine nitrogen is basic, but its basicity is reduced by the electron-withdrawing effects of the adjacent fluorine atom and the fused pyrrole ring. |
Spectroscopic Profile
The structural elucidation of 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine relies on a combination of spectroscopic techniques. Below are the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for confirming the structure of organic molecules. The predicted chemical shifts for 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine are based on established principles and data from analogous structures.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-H proton of the pyrrole ring. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen substituents and the anisotropic effects of the aromatic rings. The pyrrole N-H proton will likely appear as a broad singlet at a downfield chemical shift, typically in the range of 11-12 ppm in a solvent like DMSO-d₆. The aromatic protons will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings.
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. The carbon atoms attached to the electronegative bromine and fluorine atoms will be significantly shifted. For instance, the carbon bearing the fluorine atom will show a large one-bond carbon-fluorine coupling constant (¹JCF).
-
¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, and its chemical shift will be characteristic of a fluorine atom attached to a pyridine ring.
The use of computational NMR prediction tools can provide more precise estimations of chemical shifts and coupling constants.[4][5][6]
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the functional groups present in the molecule.
-
N-H Stretch: A sharp to moderately broad absorption band is expected in the region of 3200-3400 cm⁻¹ for the pyrrole N-H stretching vibration.
-
C=C and C=N Stretching: A series of sharp absorption bands in the 1400-1650 cm⁻¹ region will be indicative of the aromatic pyrrole and pyridine rings.
-
C-F Stretch: A strong absorption band in the 1000-1300 cm⁻¹ region will correspond to the C-F stretching vibration.
-
C-Br Stretch: A weaker absorption band in the 500-650 cm⁻¹ region is expected for the C-Br stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and elemental composition of the compound.
-
Molecular Ion Peak: The mass spectrum will show a characteristic molecular ion peak (M⁺). Due to the presence of bromine, a prominent M+2 peak with an intensity almost equal to the M⁺ peak will be observed, which is a definitive indicator of a single bromine atom in the molecule.[7][8]
-
Fragmentation Pattern: The fragmentation pattern will provide further structural information. Common fragmentation pathways for such heterocyclic systems involve the loss of small molecules like HCN or cleavage of the halogen atoms.
Experimental Determination of Physicochemical Properties
For definitive characterization, the following experimental protocols are recommended.
Workflow for Physicochemical Property Determination
Caption: Experimental workflow for characterization.
Detailed Protocols
-
Melting Point: Determined using a calibrated melting point apparatus. The sharpness of the melting range provides an indication of purity.
-
Aqueous Solubility: Can be determined using the shake-flask method at different pH values to assess the impact of ionization on solubility. The concentration of the dissolved compound can be quantified by UV-Vis spectroscopy or HPLC.
-
pKa Determination: Potentiometric titration is a reliable method for determining the pKa values.[9] A solution of the compound is titrated with a strong acid and a strong base, and the pH is monitored. The pKa values correspond to the pH at the half-equivalence points.
-
LogP Determination: The octanol-water partition coefficient (LogP) can be measured using the traditional shake-flask method followed by quantification of the compound in both phases. Alternatively, HPLC-based methods can provide a rapid estimation.
Significance in Drug Discovery and Development
The pyrrolo[2,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents.[1] The strategic placement of bromine and fluorine atoms in 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine can offer several advantages:
-
Modulation of Potency and Selectivity: The electronic nature of the halogens can influence the binding affinity and selectivity of the molecule for its biological target.
-
Improved Pharmacokinetic Properties: Fluorine substitution is a common strategy to block metabolic soft spots, thereby increasing the metabolic stability and half-life of a drug candidate.
-
Enhanced Membrane Permeability: The increased lipophilicity due to the halogens can improve the ability of the compound to cross cell membranes.
The detailed physicochemical characterization of this molecule is a critical first step in unlocking its potential as a lead compound for the development of new therapeutics.
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